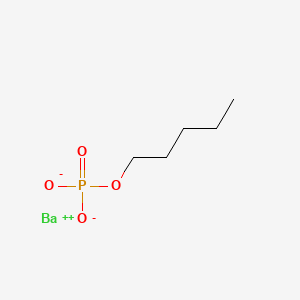
5-(1-Aminoethyl)-2-methylaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and natural compounds. This compound is often used in asymmetric synthesis and catalysis due to its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides, which can convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . This method is advantageous due to its efficiency and selectivity.
Industrial Production Methods
In industrial settings, the production of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride often involves catalytic asymmetric synthesis. This method utilizes catalysts to achieve high yields of enantiopure primary amines, which are essential for the production of active pharmaceutical ingredients .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.
Scientific Research Applications
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral amines.
Industry: The compound is employed in the production of fine chemicals and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other non-covalent interactions, which are crucial for its activity in catalysis and synthesis. The compound’s chiral nature allows it to selectively interact with specific molecular pathways, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Aminoethyl)benzenamine dihydrochloride
- (S)-3-(1-Aminoethyl)-phenol
- Methyl (S)-6-(1-aminoethyl)nicotinate dihydrochloride
Uniqueness
(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride is unique due to its specific chiral configuration and the presence of a methylaniline group. This structural uniqueness allows it to exhibit distinct reactivity and selectivity compared to other similar compounds, making it a valuable tool in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
5-(1-aminoethyl)-2-methylaniline;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-6-3-4-8(7(2)10)5-9(6)11;;/h3-5,7H,10-11H2,1-2H3;2*1H |
InChI Key |
DAIWTRNBZQUMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)



![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)


![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)





